1-(4-Chlorobenzenesulfonyl)-4-cyclobutylidenepiperidine
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Overview
Description
1-(4-Chlorobenzenesulfonyl)-4-cyclobutylidenepiperidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a 4-chlorophenylsulfonyl group and a cyclobutylidene moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-cyclobutylidenepiperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride under basic conditions.
Addition of the Cyclobutylidene Moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic processes and continuous flow techniques.
Chemical Reactions Analysis
1-(4-Chlorobenzenesulfonyl)-4-cyclobutylidenepiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorobenzenesulfonyl)-4-cyclobutylidenepiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: Research explores its potential as a pharmacophore for developing new therapeutic agents.
Industry: It finds applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-cyclobutylidenepiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their function. The compound may also modulate signaling pathways by binding to receptors or enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
1-(4-Chlorobenzenesulfonyl)-4-cyclobutylidenepiperidine can be compared with similar compounds such as:
1-(4-Chlorophenyl)sulfonyl-4-piperidone: This compound lacks the cyclobutylidene group, resulting in different chemical properties and reactivity.
4-Chlorophenylsulfonylpiperidine: The absence of the cyclobutylidene moiety affects its biological activity and applications.
Cyclobutylidenepiperidine: Without the sulfonyl group, this compound exhibits distinct chemical behavior and uses.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-cyclobutylidenepiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2S/c16-14-4-6-15(7-5-14)20(18,19)17-10-8-13(9-11-17)12-2-1-3-12/h4-7H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBIRIYCWCNTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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